molecular formula C21H20N2O2 B2741866 1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 301655-67-4

1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B2741866
CAS No.: 301655-67-4
M. Wt: 332.403
InChI Key: YGELMAGAUGHTDT-UHFFFAOYSA-N
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Description

1-(2-Furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound that features a furan ring, a quinoline moiety, and an amine group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-furoyl chloride, which is then reacted with an appropriate amine to form the furoyl amide. This intermediate is further subjected to cyclization reactions to form the tetrahydroquinoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various furoic acid derivatives, tetrahydrofuran derivatives, and substituted quinoline compounds .

Scientific Research Applications

1-(2-Furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-Furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its combination of a furan ring, a quinoline moiety, and an amine group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-14-18(22-16-8-3-2-4-9-16)17-10-5-6-11-19(17)23(15)21(24)20-12-7-13-25-20/h2-13,15,18,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGELMAGAUGHTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329459
Record name (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301655-67-4
Record name (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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